molecular formula C13H16O4 B136423 Proglobeflowery acid CAS No. 146367-85-3

Proglobeflowery acid

Cat. No.: B136423
CAS No.: 146367-85-3
M. Wt: 236.26 g/mol
InChI Key: DWHDSRHHYMSXSP-UHFFFAOYSA-N
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Description

3-methoxy-4-hydroxy-5-all-trans-polyprenylbenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted with a methoxy group at C-3 and a polyprenyl chain of unspecified length at C-5. It is an olefinic compound, a monohydroxybenzoic acid and a methoxybenzoic acid. It is a conjugate acid of a 3-methoxy-4-hydroxy-5-all-trans-polyprenylbenzoate.
4-Hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid, also known as 3-methoxy-4-hydroxy-5-(3'-methyl-2')butylenylbenzoic acid, belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 3 of the benzene ring is replaced by a methoxy group. 4-Hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Properties

CAS No.

146367-85-3

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)benzoic acid

InChI

InChI=1S/C13H16O4/c1-8(2)4-5-9-6-10(13(15)16)7-11(17-3)12(9)14/h4,6-7,14H,5H2,1-3H3,(H,15,16)

InChI Key

DWHDSRHHYMSXSP-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C

146367-85-3

Synonyms

3-methoxy-4-hydroxy-5-(3'-methyl-2')butylenylbenzoic acid
proglobeflowery acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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